molecular formula C8H15NO2 B13667186 1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone

1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone

Cat. No.: B13667186
M. Wt: 157.21 g/mol
InChI Key: IPNQFIALFWDLAC-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol This compound is characterized by a pyrrolidine ring substituted with a methoxymethyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-(methoxymethyl)pyrrolidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either activating or inhibiting their functions, depending on the context of its use .

Comparison with Similar Compounds

1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone can be compared with other similar compounds such as pyrrolidinone derivatives and pyrrolone derivatives. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique methoxymethyl group in this compound distinguishes it from other pyrrolidine derivatives, providing it with distinct chemical and biological properties .

Similar compounds include:

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-[3-(methoxymethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C8H15NO2/c1-7(10)9-4-3-8(5-9)6-11-2/h8H,3-6H2,1-2H3

InChI Key

IPNQFIALFWDLAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)COC

Origin of Product

United States

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